4-[2-(3-Fluorophenoxy)ethyl]piperidine
Description
Significance of Piperidine-Containing Architectures in Drug Discovery
The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, found in over 70 commercially available drugs, including several blockbuster medications. researchgate.netarizona.edu This widespread success can be attributed to several key factors. The piperidine ring can adopt various low-energy conformations, allowing for precise three-dimensional positioning of substituent groups to optimize interactions with biological targets. arizona.edu Furthermore, the nitrogen atom within the ring can be readily functionalized, providing a convenient handle for modulating physicochemical properties such as solubility and basicity, which are crucial for pharmacokinetic profiles. nih.govijnrd.org
Piperidine derivatives have demonstrated a broad spectrum of biological activities, leading to their development as treatments for a wide range of diseases. researchgate.net They have been successfully employed as central nervous system (CNS) modulators, analgesics, antihistamines, anticoagulants, and anticancer agents. arizona.edu The ability of the piperidine nucleus to serve as a scaffold for diverse functionalities has made it an indispensable tool for medicinal chemists in the quest for novel therapeutics. researchgate.netresearchgate.net
Contextualization of Phenoxyethyl Piperidine Derivatives in Chemical Biology
Within the vast landscape of piperidine-containing compounds, the phenoxyethyl piperidine class has emerged as a particularly fruitful area of investigation in chemical biology. This structural motif, which links a piperidine ring to a phenoxy group via an ethyl spacer, has been identified as a key pharmacophore in a number of biologically active molecules. researchgate.netnih.gov
Research into phenoxyethyl piperidine derivatives has revealed their potential to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs) and enzymes. clinmedkaz.orgnih.gov For instance, certain derivatives have been explored as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net The modular nature of the phenoxyethyl piperidine scaffold allows for systematic structural modifications to both the piperidine and phenoxy rings, enabling researchers to fine-tune the pharmacological properties and explore structure-activity relationships (SAR). nih.gov This has led to the identification of compounds with high affinity and selectivity for specific biological targets, highlighting the importance of this chemical class in the development of new probes for chemical biology research and as starting points for drug discovery programs. researchgate.netnih.gov
The Chemical Compound: 4-[2-(3-Fluorophenoxy)ethyl]piperidine
This article now shifts its focus to a specific member of the phenoxyethyl piperidine family: This compound . This compound serves as a case study to illustrate the chemical and medicinal chemistry principles discussed previously.
Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C13H18FNO | chembk.com |
| Molar Mass | 223.29 g/mol | chembk.com |
| CAS Number | 946760-87-8 | chembk.com |
This data is based on publicly available chemical information.
Synthesis and Characterization
The synthesis of this compound and related phenoxyethyl piperidine derivatives typically involves multi-step synthetic sequences. A general and common approach is the alkylation of a phenol (B47542) with a suitably protected piperidine derivative containing a leaving group on the ethyl side chain.
For instance, a common synthetic route could involve the reaction of 3-fluorophenol (B1196323) with a protected 4-(2-bromoethyl)piperidine (B3045788) or 4-(2-tosyloxyethyl)piperidine. The use of a protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is often necessary to prevent side reactions. The final step would then be the deprotection of the piperidine nitrogen to yield the target compound.
Alternative synthetic strategies might involve the construction of the piperidine ring itself as a key step. Methods such as the hydrogenation of corresponding pyridine (B92270) precursors or various cyclization reactions can be employed to generate the piperidine core. nih.govorganic-chemistry.org The choice of synthetic route often depends on the availability of starting materials and the desired scale of the synthesis.
Characterization of the final product, this compound, would be accomplished using a standard battery of analytical techniques. These include:
Mass Spectrometry (MS): This technique would verify the molecular weight of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the C-O-C ether linkage and the N-H bond of the piperidine.
Role in Medicinal Chemistry Research
The structural motif of this compound positions it as a compound of interest in medicinal chemistry research, primarily due to its potential to interact with various biological targets. The presence of the piperidine ring, the phenoxyethyl linker, and the fluorine substituent all contribute to its potential pharmacological profile.
The piperidine moiety is a well-established pharmacophore found in numerous centrally acting agents. researchgate.netarizona.edu The phenoxyethyl portion of the molecule is present in compounds that have been investigated for their effects on targets such as cholinesterases and serotonin (B10506) transporters. nih.govnih.gov The fluorine atom on the phenyl ring can enhance metabolic stability and improve binding affinity to target proteins through favorable electrostatic interactions.
While specific biological activity data for this compound is not extensively reported in the public domain, its structural similarity to other biologically active phenoxyethyl piperidines suggests its potential as a scaffold for the design of novel ligands for various receptors and enzymes. For example, derivatives of phenoxyethyl piperidines have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. researchgate.netnih.gov Furthermore, the broader class of phenylpiperidine derivatives has been explored for activity as CCR2 antagonists, which have potential applications in inflammatory diseases. nih.gov
The table below presents a summary of the potential areas of medicinal chemistry research for this compound based on the activities of structurally related molecules.
| Research Area | Rationale |
| Cholinesterase Inhibition | The phenoxyethyl piperidine scaffold is present in known cholinesterase inhibitors. researchgate.netnih.gov |
| Serotonin Reuptake Inhibition | Structurally similar compounds have been evaluated as selective serotonin reuptake inhibitors (SSRIs). nih.gov |
| CCR2 Antagonism | Phenylpiperidine derivatives have shown potent and selective CCR2 antagonist activity. nih.gov |
Further investigation into the biological properties of this compound is warranted to fully elucidate its potential as a lead compound in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(3-fluorophenoxy)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-2-1-3-13(10-12)16-9-6-11-4-7-15-8-5-11/h1-3,10-11,15H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFPJBYUNYBLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fluorophenoxyethyl Piperidine Analogues
Established Routes for Piperidine (B6355638) Ring Construction
The formation of the piperidine skeleton is a foundational step in the synthesis of numerous pharmaceuticals and biologically active compounds. nih.govrsc.org Chemists have developed a robust toolbox of reactions to construct this key heterocycle.
Catalytic hydrogenation of pyridine (B92270) derivatives is one of the most common and direct methods for synthesizing the piperidine core. nih.gov This approach typically involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. organic-chemistry.org Various catalysts, including rhodium, ruthenium, iridium, and palladium, are effective for this transformation. nih.gov For instance, rhodium on carbon (Rh/C) has been used for the complete hydrogenation of pyridine rings under relatively mild conditions (e.g., 80 °C, 5 atm H₂). organic-chemistry.org Metal-free transfer hydrogenation using reagents like ammonia (B1221849) borane (B79455) has also emerged as a practical alternative, avoiding the need for high-pressure hydrogen gas. organic-chemistry.org
Reductive amination is another powerful strategy, which involves the reaction of a dicarbonyl compound with an amine source. chim.itresearchgate.net This method constructs the piperidine ring by forming two new carbon-nitrogen bonds, often in a one-pot procedure. nih.govchim.it The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ. researchgate.net A variety of reducing agents can be employed, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and borane-pyridine complex. researchgate.nettandfonline.com For example, double reductive amination of sugar-derived dialdehydes with ammonia can produce polyhydroxylated piperidines. chim.it
| Method | Starting Material Example | Catalyst/Reagent Example | Product Type | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pyridine | 10% Rh/C, H₂ | Piperidine | organic-chemistry.org |
| Transfer Hydrogenation | Pyridine | Ammonia Borane, RuCl₃·xH₂O | Piperidine | organic-chemistry.org |
| Reductive Amination | Pentadialdose | NH₃, H₂, Pd/C | Polyhydroxypiperidine | chim.it |
| Reductive Amination | Aldehyde & Piperidine | Borane-Pyridine Complex | N-substituted Piperidine | tandfonline.com |
Intramolecular cyclization involves the formation of the piperidine ring from a linear precursor containing a nitrogen atom and a reactive functional group. nih.gov These reactions are highly versatile and can be triggered by various means, including metal catalysis, radical initiation, or electrophilic activation. nih.gov For instance, the intramolecular hydroamination of alkenes, where an amine attacks an alkene within the same molecule, is a common approach. organic-chemistry.org Palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature, offering a mild route to piperidines. organic-chemistry.org
Annulation strategies involve the formation of the piperidine ring by combining two or more smaller fragments in a cycloaddition-type process. rsc.orgnih.gov These methods, such as [4+2] annulations, allow for the rapid construction of the heterocyclic core. nih.govresearchgate.net For example, divergent intermolecular coupling strategies can access both pyrrolidine (B122466) and piperidine scaffolds from common olefin precursors by tuning the reaction conditions to favor either a radical or polar cyclization pathway. rsc.orgnih.gov A [4+2] annulation might involve the reaction of an imine with an allene, catalyzed by a phosphine, to yield highly functionalized piperidine derivatives. researchgate.net
| Strategy | Reactant Examples | Key Features | Reference |
|---|---|---|---|
| Intramolecular Cyclization | N-Boc-(4-chlorobutyl)cinnamylamine | Asymmetric deprotonation followed by cyclization. | acs.org |
| [4+2] Annulation | Styrene derivatives, Allylsulfonamides | Tunable radical or polar pathways to control ring size. | nih.gov |
| Intramolecular Hydroamination | Unsaturated carbamates | Gold(I)-catalyzed exo-hydroamination. | organic-chemistry.org |
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. tandfonline.comnih.gov This approach offers significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of complex molecules. rsc.org The synthesis of substituted piperidines is well-suited to MCR strategies. nih.govresearchgate.net For example, a one-pot synthesis of a highly functionalized piperidone derivative has been achieved through a domino reaction involving dimethyl malonate and a formaldehyde (B43269) oxime, co-catalyzed by Yb(OTf)₃ and AgOTf. tandfonline.com This reaction proceeds through a cascade of Mannich reaction, Hoffmann elimination, and Michael addition steps. tandfonline.com
Functionalization and Derivatization of the Piperidine Core
Once the piperidine ring is constructed, the next critical phase is the introduction of the specific side chains required for the target molecule. For 4-[2-(3-Fluorophenoxy)ethyl]piperidine, this involves attaching the 2-(3-Fluorophenoxy)ethyl group to the 4-position of the piperidine ring.
Nucleophilic substitution is a fundamental and widely used method for forming the ether linkage present in the phenoxyethyl moiety. nih.gov A common strategy involves the reaction of a piperidine derivative bearing a leaving group with a phenoxide nucleophile, or vice versa. For instance, a pre-formed 4-(2-hydroxyethyl)piperidine can be activated by converting the hydroxyl group into a better leaving group, such as a mesylate or tosylate. Subsequent reaction with 3-fluorophenoxide (generated by treating 3-fluorophenol (B1196323) with a base) would yield the target molecule via an Sₙ2 reaction.
Alternatively, a similar transformation can be achieved by reacting a piperidine nucleophile with a 2-(3-fluorophenoxy)ethyl fragment containing a leaving group. A particularly relevant synthetic route involves treating a commercially available tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonic anhydride, followed by displacement with the desired phenol (B47542) to introduce the phenoxymethyl (B101242) group. nih.gov This method could be adapted by starting with a 4-(2-hydroxyethyl)piperidine derivative to build the phenoxyethyl side chain.
| Nucleophile | Electrophile | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| 3-Fluorophenoxide | 4-(2-Mesyloxyethyl)piperidine | Williamson Ether Synthesis (Sₙ2) | Activation of alcohol to a good leaving group. | nih.gov |
| Piperidine | 1-(2-Bromoethyl)-3-fluorobenzene | N-Alkylation | Direct attachment of the side chain to the piperidine nitrogen. | nih.gov |
| 4-Aryl-4-hydroxypiperidine anion | Hexafluorobenzene | Nucleophilic Aromatic Substitution (SₙAr) | Direct formation of a pentafluorophenoxy-piperidine bond. | google.com |
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. acs.orgwikipedia.org These methods are particularly useful for derivatizing heterocyclic cores like piperidine. nih.gov
While often used for N-arylation (e.g., Buchwald-Hartwig amination) to connect an aryl group directly to the piperidine nitrogen, palladium catalysis can also be employed to form C-C bonds. acs.orgnih.gov For example, a reductive Heck coupling can be used to construct highly substituted piperidine rings. nih.gov In the context of synthesizing this compound, a Sonogashira coupling could be envisioned between a 4-ethynylpiperidine (B1352422) derivative and 1-bromo-3-fluorobenzene, followed by reduction of the resulting alkyne to an ethyl linker. This multi-step approach showcases the modularity of cross-coupling strategies in building complex molecular architectures. news-medical.net The development of new ligands and precatalysts continues to expand the scope and reliability of these powerful reactions in pharmaceutical synthesis. acs.org
Mitsunobu Reaction Applications in Ether Linkage Formation
The Mitsunobu reaction is a powerful and versatile method in organic synthesis for the formation of carbon-oxygen bonds, particularly for the synthesis of esters and ethers. wikipedia.orgorganic-chemistry.org The reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, typically a carboxylic acid or a phenol, under mild conditions using a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, proceeding via an SN2 mechanism. organic-chemistry.org
In the context of synthesizing fluorophenoxyethyl piperidine analogues, the Mitsunobu reaction offers a direct route to couple a suitably substituted phenol with a piperidine-containing alcohol. For the specific synthesis of this compound, this would involve the reaction of 3-Fluorophenol with 2-(Piperidin-4-yl)ethanol.
A general protocol for such a reaction involves dissolving the alcohol and the phenol along with triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF). wikipedia.org The mixture is then cooled, and the azodicarboxylate is added slowly. wikipedia.org The reaction typically proceeds at room temperature. wikipedia.org
While a direct literature report for the synthesis of this compound using this exact reaction was not identified, the synthesis of analogous pyridine ether derivatives has been successfully achieved using a modified Mitsunobu protocol. nih.govresearchgate.net In these cases, a pyridinol is coupled with an alcohol in the presence of polymer-supported triphenylphosphine (PS-PPh₃) and 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP). nih.gov This modified approach often leads to higher yields and simplifies purification by eliminating by-product formation. nih.gov
The following table outlines a representative set of conditions for a Mitsunobu reaction for the formation of pyridine ethers, which can be adapted for the synthesis of fluorophenoxyethyl piperidine analogues.
| Entry | Alcohol | Pyridinol | Reagents | Solvent | Yield (%) |
| 1 | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | Pyridin-2-ol | PS-PPh₃, DEAD | THF | 54 |
| 2 | Various primary alcohols | Pyridin-2-ol | PS-PPh₃, ADDP | THF | 71-85 |
| 3 | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | Various pyridinols | PS-PPh₃, ADDP | THF | 78-95 |
Table 1: Representative Conditions for Mitsunobu Etherification nih.gov
The successful application of the Mitsunobu reaction for the synthesis of structurally similar phenoxyethyl piperidine/morpholine derivatives further supports its utility in this context, although alternative methods like the Williamson ether synthesis are also employed. nih.govresearchgate.net
Stereoselective Synthesis of Defined Isomers
The synthesis of specific stereoisomers of substituted piperidines is of paramount importance in drug discovery, as different isomers can exhibit distinct pharmacological activities and metabolic profiles. rsc.orgresearchgate.netnih.gov For a molecule like this compound, stereoisomers can arise if the piperidine ring is substituted in a chiral manner. While the parent compound itself is achiral, the principles of stereoselective synthesis are critical when designing more complex, chiral analogues.
Several strategies have been developed for the stereoselective synthesis of substituted piperidines. These include using chiral starting materials, employing chiral auxiliaries, and developing asymmetric catalytic methods. researchgate.netnih.gov
One relevant approach involves the synthesis of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines. nih.gov In this study, chiral centers were introduced into the alkyl chain connecting the phenoxy group and the piperidine ring. The synthesis of these compounds allowed for the evaluation of how stereochemistry influences biological activity at sigma receptor sites. nih.gov The (-)-(S)-isomer of 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine demonstrated the highest affinity and selectivity, highlighting the importance of stereochemical control. nih.gov
Another powerful technique is the use of asymmetric catalysis to create chiral piperidine structures from achiral precursors. For example, copper-catalyzed enantioselective cyclizative aminoboration has been employed to synthesize chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. researchgate.netnih.gov This method allows for the controlled formation of two consecutive chiral centers. researchgate.netnih.gov
The following table summarizes the results of an enantioselective synthesis of 2,3-disubstituted piperidines, demonstrating the high levels of stereocontrol achievable with modern synthetic methods.
| Entry | Substrate | Yield (%) | ee (%) |
| 1 | (E)-O-Benzoyl-N-benzyl-N-(5-phenylpent-4-en-1-yl)hydroxylamine | 75 | 95 |
| 2 | (E)-O-Benzoyl-N-benzyl-N-(5-(4-methoxyphenyl)pent-4-en-1-yl)hydroxylamine | 72 | 96 |
| 3 | (E)-O-Benzoyl-N-benzyl-N-(5-(4-fluorophenyl)pent-4-en-1-yl)hydroxylamine | 70 | 94 |
Table 2: Enantioselective Synthesis of 2,3-cis-Disubstituted Piperidines nih.gov
Furthermore, diastereoselective approaches, such as boronyl radical-catalyzed (4+2) cycloaddition, have been developed for the synthesis of polysubstituted piperidines. nih.gov This method allows for the creation of densely substituted piperidine rings with high diastereoselectivity. nih.gov While not directly applied to the synthesis of the target compound, these methodologies showcase the available tools for constructing complex, stereochemically defined piperidine scaffolds that could be incorporated into fluorophenoxyethyl piperidine analogues.
Structure Activity Relationship Sar Investigations of Fluorophenoxyethyl Piperidine Derivatives
Positional and Substituent Effects on the Phenoxy Ring
The nature and position of substituents on the phenoxy ring are critical determinants of a molecule's interaction with its biological target. The presence of a fluorine atom, as in 4-[2-(3-Fluorophenoxy)ethyl]piperidine, is a common strategy in drug design to modulate electronic properties and metabolic stability.
The position of the fluorine atom (ortho, meta, or para) on the phenoxy ring can significantly impact activity. While direct comparative data for the 3-fluoro isomer is limited, studies on related compounds often show that positional isomerism affects binding affinity and selectivity. For instance, in a series of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, the 4-fluoro substitution was a key feature, though the primary investigation focused on modifications to the piperazine (B1678402) ring. nih.gov The electronic effect of the fluorine atom, being electron-withdrawing, can alter the pKa of the phenoxy oxygen and influence hydrogen bonding interactions with the target protein.
Furthermore, the introduction of other substituents, such as chloro, methyl, or methoxy (B1213986) groups, can provide valuable SAR data. In a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine analogues, the presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory effects. polyu.edu.hk This highlights the importance of both the type and position of halogen substituents.
Table 1: Hypothetical Impact of Phenoxy Ring Substituents on Activity
| Substitution Position | Substituent | Anticipated Effect on Activity | Rationale |
|---|---|---|---|
| 2- (ortho) | -F | May alter conformational preference and impact binding. | Steric hindrance near the ether linkage could be introduced. |
| 3- (meta) | -F | Modulates electronic properties of the ring. | The existing compound has this substitution. |
| 4- (para) | -F | Could enhance hydrophobic interactions or hydrogen bonding. | A common position for halogen substitution in drug design. |
| 3,4- | -Cl, -Cl | Increased lipophilicity, potentially enhancing membrane permeability. | Dihalogenation can significantly alter electronic and steric profiles. |
Modifications to the Ethyl Linker and Their Pharmacological Implications
The two-carbon ethyl linker connecting the phenoxy and piperidine (B6355638) rings plays a crucial role in defining the spatial relationship between these two key pharmacophoric elements. Alterations to this linker can have profound effects on the molecule's flexibility, conformation, and ultimately, its biological activity.
Studies on analogous structures, such as 2-phenoxy-indan-1-one derivatives, have shown that modifications to the side chain connecting to a core structure significantly impact inhibitory activity against enzymes like acetylcholinesterase (AChE). nih.gov Shortening, lengthening, or introducing rigidity to the ethyl linker would directly affect the distance and orientation of the piperidine and phenoxy rings relative to each other. For example, replacing the ethyl linker with a more rigid moiety, such as an amide or an indanone structure, has been shown in other series to alter potency and selectivity. nih.gov
Table 2: Potential Pharmacological Implications of Ethyl Linker Modifications
| Linker Modification | Potential Pharmacological Implication | Rationale |
|---|---|---|
| Shortening to methyl | Reduced flexibility; altered distance between rings. | May lead to a loss of optimal binding interactions. |
| Lengthening to propyl | Increased flexibility; altered distance between rings. | Could allow for interaction with different sub-pockets of the target. |
| Introduction of a carbonyl group | Increased rigidity and polarity. | May introduce new hydrogen bonding opportunities. |
Influence of Substituents on the Piperidine Nitrogen and Carbon Atoms
The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern is a key area for SAR exploration. The basicity of the piperidine nitrogen is often crucial for interaction with acidic residues in the binding sites of targets like G protein-coupled receptors and enzymes.
In numerous studies of piperidine-containing compounds, the substituent on the nitrogen atom (N-substituent) has been shown to be a major determinant of activity and selectivity. For example, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, the basicity of the piperidine nitrogen was found to be important for activity. nih.gov The N-benzoylpiperidine derivative was noted to be almost inactive, suggesting that a free or appropriately substituted basic nitrogen is required. nih.gov
Substituents on the carbon atoms of the piperidine ring can also influence activity, often through steric effects or by providing additional interaction points.
Table 3: Predicted Influence of Piperidine Substituents on Activity
Impact of Halogenation and Other Chemical Group Incorporations
Halogenation is a widely used strategy in drug discovery to enhance potency, modulate metabolic stability, and improve membrane permeability. The presence of the fluorine atom in this compound is a prime example of this approach.
The specific impact of the 3-fluoro substituent is a result of its high electronegativity and relatively small size. This can influence the electronic distribution of the phenoxy ring and its ability to participate in dipole-dipole or hydrogen-bonding interactions. While direct SAR data for this specific compound is scarce, studies on other halogenated compounds provide valuable insights. For example, in a series of halogenated E-stilbenols, the introduction of chlorine atoms significantly altered the biological activity profile. nih.gov
Beyond simple halogenation, the incorporation of other chemical groups, such as nitriles, amides, or sulfonamides, can dramatically alter the pharmacological profile of a molecule. These groups can introduce new hydrogen bonding capabilities, alter lipophilicity, and provide additional points of interaction with the biological target.
Table 4: General Impact of Halogenation and Other Functional Groups
| Chemical Group | General Impact on Properties | Potential Pharmacological Consequence |
|---|---|---|
| Fluorine | High electronegativity, small size. | Can block metabolism, alter pKa, and participate in specific interactions. |
| Chlorine | Larger size and lower electronegativity than fluorine. | Increases lipophilicity, can serve as a hydrophobic anchor. |
| Bromine | Larger and more polarizable than chlorine. | Further increases lipophilicity and potential for van der Waals interactions. |
| Nitrile (-CN) | Strong dipole, hydrogen bond acceptor. | Can introduce strong polar interactions and is metabolically stable. |
| Amide (-CONH-) | Hydrogen bond donor and acceptor. | Can form key hydrogen bonds with the target and increase rigidity. |
Pharmacological Profiling and Molecular Mechanism Research
Receptor Binding and Ligand-Target Interaction Studies
Growth Hormone Secretagogue Receptor (GHSR) Antagonism
No published research could be found that investigates the activity of 4-[2-(3-Fluorophenoxy)ethyl]piperidine as a growth hormone secretagogue receptor (GHSR) antagonist. The existing literature on GHSR antagonists describes structurally different molecules, such as piperidine-substituted quinazolinone derivatives nih.gov or piperazine-bisamide analogs nih.gov, and does not provide any connection to the compound of interest.
Preclinical Assessment of Biological Activities
Research on Anti-inflammatory Mechanisms
There is no specific information in the available scientific literature detailing research into the anti-inflammatory mechanisms of this compound. Studies have been performed on other piperidine (B6355638) derivatives, such as 2-(piperidin-4-yl)acetamides, which have shown anti-inflammatory activity through the inhibition of soluble epoxide hydrolase, but these findings cannot be extrapolated to the target compound mdpi.com.
Exploration of Anti-tuberculosis Potential
While direct studies on the anti-tuberculosis activity of this compound are not extensively documented in publicly available research, the broader class of piperidine-containing compounds has been a subject of investigation for novel anti-tubercular agents. The global health threat posed by tuberculosis, particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the exploration of new chemical scaffolds like piperidine.
Research into piperidine derivatives has identified several compounds with promising anti-tuberculosis activity. For instance, a screening of commercially available compound libraries identified a novel piperidinol derivative with an initial minimum inhibitory concentration (MIC) of 1.5 μg/mL against M. tuberculosis. researchgate.net Subsequent optimization of this lead compound led to the synthesis of analogs with MIC values ranging from 1.4 to 1.7 μg/mL. researchgate.net However, these promising in vitro results were hampered by in vivo side effects, which were attributed to the secondary pharmacology of the aryl piperidinol core. researchgate.net
Another area of investigation has been the 4-aminopiperidine (PIP) series. nih.gov While this series was reported to have anti-bacterial activity, extensive exploration of substitutions at the N-1 and C-4 positions of the piperidine ring did not yield analogs with significant improvements in potency. nih.gov One of the most active compounds in this series, with a norbornenylmethyl substituent at the N-1 position and an N-benzyl-N-phenethylamine at the C-4 position, showed an MIC of 10 μM against M. tuberculosis. researchgate.net
Furthermore, piperine, a naturally occurring alkaloid containing a piperidine moiety, has been evaluated for its immunomodulatory effects to enhance the efficacy of existing anti-tuberculosis drugs like rifampicin. researchgate.net Studies have shown that piperine can up-regulate the Th1 immune response, which is crucial for controlling M. tuberculosis infection. researchgate.net In murine models, the combination of piperine and rifampicin resulted in a significant reduction in the bacterial load in the lungs compared to rifampicin alone. researchgate.net Piperine has also been investigated for its role as an efflux pump inhibitor, which could potentially reverse drug resistance in M. tuberculosis. nih.gov
The anti-tubercular potential of some piperidine-related compounds is summarized in the table below.
| Compound Class/Derivative | Target/Organism | Activity (MIC) | Reference |
| Piperidinol Analog | Mycobacterium tuberculosis | 1.4-1.7 μg/mL | researchgate.net |
| 4-Aminopiperidine Derivative | Mycobacterium tuberculosis | 10 μM | researchgate.net |
| Piperine (in combination with Rifampicin) | Murine model of M. tuberculosis | Enhanced efficacy of Rifampicin | researchgate.net |
| Substituted Furans and Pyrroles | Mycobacterium tuberculosis (H37 RV strain) | 1.6 μg/mL (for compound 11a) | mdpi.com |
| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv and MDR strains | 5.5 µg/mL and 11 µg/mL, respectively | mdpi.com |
These findings suggest that the piperidine scaffold holds potential for the development of new anti-tuberculosis agents, although further structural modifications are necessary to improve efficacy and reduce toxicity.
Other Identified Biological Activities and Associated Pathways (e.g., anti-diabetic, anti-cancer, anti-viral)
The versatility of the piperidine scaffold has led to its investigation in a wide range of therapeutic areas beyond tuberculosis. Research has uncovered its potential as an anti-diabetic, anti-cancer, and anti-viral agent, often through the modulation of key biological pathways.
Anti-diabetic Activity
Piperidine derivatives have emerged as promising candidates for the management of diabetes mellitus. One of the key mechanisms of action is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). pensoft.net By inhibiting DPP-4, these compounds can prolong the action of GLP-1, leading to enhanced insulin secretion and improved glucose control. pensoft.net The well-established anti-diabetic drug, alogliptin, contains a piperidine moiety and is a potent DPP-4 inhibitor with an IC50 of less than 10 nM. nih.gov
Studies on various piperidine-based compounds have demonstrated their potential to lower blood glucose levels. For instance, piperazine (B1678402) sulphonamide derivatives have been shown to inhibit the DPP-4 enzyme in vitro and decrease serum glucose levels in vivo. researchgate.net Furthermore, piperine, when combined with metformin, has been observed to produce a more significant reduction in blood glucose levels in diabetic mice than metformin alone. nih.gov Other piperidine derivatives have been found to inhibit α-amylase, an enzyme involved in carbohydrate digestion, which can help to reduce post-meal blood glucose spikes. nih.gov
| Compound Class/Derivative | Mechanism of Action/Target | Observed Effect | Reference |
| Alogliptin | DPP-4 Inhibition | IC50 < 10 nM | nih.gov |
| Piperazine Sulphonamide Derivatives | DPP-4 Inhibition | In vitro inhibition and in vivo glucose reduction | researchgate.net |
| Piperine (with Metformin) | Enhanced Metformin Efficacy | Significant reduction in blood glucose | nih.gov |
| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | α-amylase Inhibition | 97.30% inhibition in vitro | nih.gov |
Anti-cancer Activity
The anti-cancer properties of piperidine derivatives are well-documented, with numerous studies highlighting their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle. nih.govresearchgate.net These effects are mediated through various molecular pathways.
One of the key mechanisms is the induction of apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins. For example, some piperidine derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome C from the mitochondria and the activation of caspases, ultimately resulting in apoptotic cell death. nih.gov
Piperidine compounds have also been found to interfere with critical signaling pathways involved in cancer progression, such as the NF-κB and PI3K/Akt pathways. nih.gov The NF-κB pathway is involved in inflammation and cell survival, and its inhibition can sensitize cancer cells to apoptosis. The PI3K/Akt pathway is a major survival pathway, and its downregulation by piperidine derivatives can lead to decreased cell proliferation and survival. nih.gov Furthermore, some piperidine derivatives have been shown to arrest the cell cycle at different phases, such as G0/G1 or G2/M, preventing cancer cells from dividing and proliferating. nih.gov
| Compound Class/Derivative | Cancer Cell Line(s) | Mechanism of Action/Effect | Reference |
| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MDA-MB-231 (ER-), MCF-7 (ER+) | G0/G1 cell cycle arrest, increased ROS | nih.gov |
| CLEFMA | Lung adenocarcinoma (H441, A549) | Induction of redox homeostasis | nih.gov |
| Compound 17a | PC3 (prostate cancer) | Induction of apoptosis (decreased XIAP and BCL-2, increased BAX) | nih.govresearchgate.net |
| Vindoline–piperazine conjugates | Various human tumor cell lines | Significant antiproliferative effects | mdpi.com |
| Halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids | MCF-7 (Breast cancer) | Significant anticancer activity (GI50 of 28.2 µM for compound 4g) | researchgate.net |
Anti-viral Activity
The piperidine scaffold has also been explored for its potential in developing antiviral agents. Research has identified piperidine-based derivatives that are potent inhibitors of various viruses, including the influenza virus. nih.gov
One study identified a series of piperidine-based compounds that inhibit the influenza virus through structural modification of a high-throughput screen hit. nih.gov The optimized compound, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited excellent inhibitory activity against a variety of influenza virus strains, with EC50 values as low as 0.05 μM. nih.gov Time-of-addition experiments suggested that this compound interferes with the early to middle stages of the influenza virus replication cycle. nih.gov
While the precise mechanisms of action for many antiviral piperidine derivatives are still under investigation, they are thought to interfere with various stages of the viral life cycle, such as entry into the host cell, replication of the viral genome, or the assembly and release of new virus particles. nih.gov
| Compound Class/Derivative | Virus Strain(s) | Activity (EC50) | Mechanism of Action | Reference |
| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Influenza virus | As low as 0.05 μM | Interferes with early to middle stage of replication | nih.gov |
| N-heterocyclic sulfonamides | Ebola virus (EBOV) | Inhibitory activity against glycoproteins | mdpi.com | |
| 5′-O-Fatty Acyl Ester Derivatives of 3′-Fluoro-2′,3′-dideoxythymidine | HIV-1 (X4 and R5 strains) | EC50 values of 0.4 μM, 1.1 μM, and <0.2 μM for various derivatives | Reverse transcriptase inhibition | mdpi.com |
Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-[2-(3-Fluorophenoxy)ethyl]piperidine, molecular docking studies would be instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity.
Researchers would typically dock the 3D structure of this compound into the binding sites of various receptors or enzymes. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on a force field. Key interactions that would be analyzed include:
Hydrogen Bonds: The piperidine (B6355638) nitrogen and the ether oxygen are potential hydrogen bond acceptors, while the N-H group of a protonated piperidine ring can act as a hydrogen bond donor.
Pi-Interactions: The fluorinated phenyl ring can engage in π-π stacking, cation-π, or other hydrophobic interactions with aromatic residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the binding pocket.
Halogen Bonds: The fluorine atom could potentially form halogen bonds with electron-donating atoms in the protein backbone or side chains.
The results of such docking studies are often visualized to understand the binding mode and are quantified by a docking score, which estimates the binding free energy. This information is crucial for structure-activity relationship (SAR) studies and for designing derivatives with improved potency and selectivity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. For this compound, MD simulations would be employed to:
Analyze Conformational Flexibility: The ethyl linker between the piperidine and phenoxy moieties allows for considerable conformational freedom. MD simulations can explore the accessible conformations of the molecule in different environments (e.g., in water or a lipid bilayer) and determine the most populated and energetically favorable shapes.
Assess Binding Stability: If a protein-ligand complex is identified through docking, MD simulations can be used to assess its stability. By simulating the complex for nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in the predicted pose or if it dissociates.
Characterize Binding Pathways: Advanced MD techniques can be used to explore the entire process of a ligand binding to or unbinding from a protein, providing a more complete picture of the binding kinetics.
Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the analysis of intermolecular interactions over the course of the simulation.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule in detail. For this compound, these calculations would provide fundamental information about its structure and reactivity.
Specific applications include:
Geometry Optimization: To determine the most stable 3D structure of the molecule with high accuracy.
Electronic Property Calculation: To compute properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. The electrostatic potential is particularly useful for understanding where the molecule is likely to engage in electrostatic interactions.
Reactivity Descriptors: Calculation of reactivity indices can predict the sites on the molecule that are most susceptible to nucleophilic or electrophilic attack.
Spectroscopic Properties: Quantum chemistry can be used to predict spectroscopic data, such as NMR chemical shifts, which can aid in the structural confirmation of the synthesized compound.
In Silico Approaches for Predicting Pharmacological Activity and Target Engagement
In silico methods encompass a wide range of computational tools used to predict the pharmacological properties of a molecule before it is synthesized or tested in the lab. For this compound, these approaches would be valuable for early-stage assessment of its drug-like potential.
These methods can be broadly categorized as:
Ligand-Based Approaches: If a set of molecules with known activity against a particular target is available, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate the structural features of the molecules with their biological activity. The activity of this compound could then be predicted by inputting its structural descriptors into the model.
Structure-Based Approaches: As described in the molecular docking section, if the 3D structure of a potential target protein is known, the binding of this compound can be directly modeled to predict its affinity and potential as an inhibitor or activator.
Pharmacophore Modeling: This involves identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. The structure of this compound could be screened against various pharmacophore models to identify potential biological targets.
ADMET Prediction: Computational models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. This helps in identifying potential liabilities, such as poor oral bioavailability or potential for adverse effects, early in the drug discovery process.
While no specific studies have been published for this compound, the application of these computational and theoretical methods would be a critical step in characterizing its chemical properties and exploring its potential as a pharmacologically active agent.
Future Perspectives in Fluorophenoxyethyl Piperidine Research
Rational Design of Next-Generation Analogues
The rational design of new analogues based on the 4-[2-(3-Fluorophenoxy)ethyl]piperidine scaffold is a primary focus for future research. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how specific structural modifications influence a compound's interaction with its biological targets. nih.gov The goal is to optimize affinity, selectivity, and pharmacokinetic profiles.
Key areas for structural modification include:
The Phenoxy Ring: Altering the position and nature of substituents on the phenoxy ring can significantly impact receptor binding. For instance, studies on related phenoxy-piperidine derivatives have shown that the placement of electron-withdrawing groups, such as the fluorine atom in the parent compound, can be critical for potency and selectivity. chemrxiv.org Research into analogues with different halogen substitutions (e.g., chlorine) or the introduction of other functional groups (e.g., methyl, cyano) could yield compounds with novel pharmacological profiles. chemrxiv.orgnih.gov
The Piperidine (B6355638) Ring: Modifications to the piperidine ring are another avenue for exploration. This includes N-substitution, which can alter the compound's basicity (pKa) and its interaction with transporters and receptors. nih.gov For example, adding bulky or electron-withdrawing groups to the piperidine nitrogen has been shown to modulate affinity for the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov
The Ethyl Linker: The ethyl chain connecting the phenoxy and piperidine moieties can also be modified. Altering its length, rigidity, or replacing the ether oxygen with other atoms like nitrogen could influence the compound's conformational flexibility and binding orientation within the receptor pocket. nih.gov
| Structural Moiety | Modification Strategy | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| Phenoxy Ring | Varying fluoro substitution (e.g., 3,4-difluoro) | Increased binding potency for D4 receptors. | chemrxiv.org |
| Phenoxy Ring | Replacing fluoro with chloro or methyl groups | Generally leads to a loss or change in binding potency, highlighting the importance of the fluorine atom. | chemrxiv.org |
| Piperidine Nitrogen | Introduction of electron-withdrawing cyano group | Produced a highly potent and selective ligand for the dopamine transporter (DAT). | nih.gov |
| Ethyl Linker | Replacement of ether oxygen with a nitrogen atom | Resulted in exchangeable activity for the most part, but further alkylation of the nitrogen reduced transporter activity. | nih.gov |
| Piperidine Ring | Introduction of unsaturation (tetrahydropyridine) | A ten-fold increase in potency was observed in certain analogue series against Trypanosoma cruzi. | dndi.org |
High-Throughput Screening and Virtual Library Design
To accelerate the discovery of new lead compounds, high-throughput screening (HTS) and virtual library design are indispensable tools. These approaches allow for the rapid evaluation of large numbers of molecules to identify those with the desired biological activity.
Virtual Screening: Leveraging the known structures of biological targets like sigma receptors and monoamine transporters, computational docking simulations can be used to screen vast virtual libraries of fluorophenoxyethyl piperidine analogues. nih.gov This in-silico approach helps prioritize compounds for synthesis and biological testing, saving significant time and resources. Pharmacophore modeling, which defines the essential 3D features required for biological activity, is a key component of this strategy. nih.govnih.gov
Combinatorial Chemistry and HTS: The synthesis of focused compound libraries using combinatorial chemistry techniques allows for the systematic exploration of the chemical space around the core scaffold. nih.gov These libraries can then be subjected to HTS assays to measure activities such as receptor binding or enzyme inhibition. This parallel synthesis and screening approach can quickly generate extensive SAR data, guiding the next cycle of drug design. nih.gov
Mechanistic Elucidation of Novel Biological Activities
While the parent compound and its analogues are known to interact with various central nervous system targets, a deeper understanding of their precise mechanisms of action is required. Future research will focus on elucidating the molecular and cellular pathways modulated by these compounds.
Sigma Receptor Modulation: Many piperidine-containing compounds are potent ligands for sigma receptors (σ1 and σ2). nih.govunits.it These receptors are chaperone proteins located at the endoplasmic reticulum and are involved in modulating intracellular calcium signaling, ion channel activity, and neurotransmitter release. nih.govunits.it Further studies are needed to determine if this compound acts as an agonist or antagonist at these receptors and to unravel the downstream consequences of this interaction. nih.govacs.org
Monoamine Transporter Inhibition: The structural similarity of these compounds to known dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporter inhibitors suggests a potential role in modulating monoaminergic neurotransmission. nih.govnih.gov Detailed neurochemical and electrophysiological studies are necessary to characterize the affinity and selectivity profile of these compounds for each transporter and their functional impact on neurotransmitter reuptake. nih.gov
Novel Target Identification: It is possible that fluorophenoxyethyl piperidine derivatives possess biological activities beyond their known targets. Unbiased screening approaches, such as chemoproteomics, could be employed to identify novel protein binding partners, potentially opening up entirely new therapeutic applications.
| Biological Target | Potential Mechanism of Action | Therapeutic Relevance | Reference |
|---|---|---|---|
| Sigma-1 (σ1) Receptor | Modulation of intracellular Ca2+ signaling and activity of ion channels and neurotransmitter systems. | Neuroprotection, depression, anxiety, schizophrenia, pain. | nih.govunits.it |
| Sigma-2 (σ2) Receptor | Induction of apoptosis in cancer cells. | Anticancer therapies. | units.itacs.org |
| Dopamine Transporter (DAT) | Inhibition of dopamine reuptake. | Treatment of cocaine addiction, ADHD. | nih.govnih.gov |
| Serotonin Transporter (SERT) | Inhibition of serotonin reuptake. | Depression, anxiety disorders. | nih.govnih.gov |
Development of Advanced Preclinical Models
To accurately assess the therapeutic potential of newly designed analogues, the development and use of advanced preclinical models are essential. These models should bridge the gap between in vitro findings and potential clinical efficacy.
In Vivo Models: Based on the identified mechanisms of action, specific animal models can be utilized. For instance, if a compound shows high affinity for sigma-1 receptors, it could be tested in rodent models of neuropathic pain, schizophrenia, or depression. nih.govacs.org The development of radiolabeled versions of potent analogues, such as those incorporating Fluorine-18, would enable Positron Emission Tomography (PET) imaging studies to assess brain penetration and target engagement in living animals. nih.gov
In Vitro and Ex Vivo Systems: Advanced in vitro models, such as co-cultures of different neuronal cell types or brain organoids, can provide a more physiologically relevant system for studying the effects of these compounds on neuronal circuits compared to single cell-type cultures. Ex vivo brain slice preparations can be used for detailed electrophysiological and neurochemical analyses of how these compounds modulate synaptic transmission and plasticity.
The continued investigation into this compound and its derivatives, guided by these future perspectives, holds significant promise for the discovery of novel chemical probes and potential therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[2-(3-Fluorophenoxy)ethyl]piperidine, and how do solvent/base systems influence reaction efficiency?
- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, hydrolysis of intermediates using bases (e.g., NaOH) in polar aprotic solvents like amides or cyclic ethers can yield the target compound. Solvent choice impacts reaction kinetics and purity; for instance, dimethyl sulfoxide (DMSO) may enhance solubility of fluorinated intermediates, while ethers reduce side reactions . Evidence from analogous piperidine syntheses shows that base strength (e.g., KOH vs. NaOH) affects hydrolysis rates and byproduct formation .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer : Use a combination of H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. For NMR, the piperidine ring’s protons (δ 1.5–3.0 ppm) and fluorophenoxy aromatic protons (δ 6.5–7.5 ppm) are diagnostic. HRMS confirms molecular ion peaks (e.g., [M+H]), while elemental analysis validates C, H, N, and F content. Discrepancies >0.3% in elemental analysis warrant purification via recrystallization or column chromatography .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Implement PPE (gloves, goggles, lab coats) and work in a fume hood. The compound’s fluorophenoxy group may pose toxicity risks (e.g., H313: harmful in contact with skin). Storage should follow P401-P422 guidelines (dry, inert atmosphere, 2–8°C). Spills require neutralization with absorbents (e.g., vermiculite) and disposal as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Employ factorial design to test variables like temperature, solvent ratios, and reaction time. For example, a 2 factorial experiment (temperature: 25°C vs. 50°C; solvent: DMF vs. THF; time: 6h vs. 12h) identifies optimal conditions. Statistical tools (ANOVA) quantify interactions between variables. Evidence from similar piperidine syntheses shows THF at 50°C for 12h improves yields by 15–20% .
Q. How should contradictions between theoretical and experimental data (e.g., NMR shifts, elemental analysis) be resolved?
- Methodological Answer : Cross-validate with alternative techniques. For instance, if F NMR shows unexpected splitting, use X-ray crystallography to confirm stereochemistry. If elemental analysis deviates, perform combustion analysis with a microbalance (±0.0001 g accuracy) and compare with theoretical values (e.g., C: 65.66% vs. experimental 65.53%) .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., serotonin transporters). QSAR models correlate substituent effects (e.g., electron-withdrawing F groups) with bioactivity. Density functional theory (DFT) calculates frontier molecular orbitals to assess reactivity .
Q. How can enantiomeric separation of this compound be achieved, and what chiral stationary phases are effective?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers. Mobile phases of hexane:isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid enhance resolution. For preparative-scale separation, simulated moving bed (SMB) chromatography maximizes throughput .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Control critical quality attributes (CQAs) like particle size distribution via wet milling. Design of experiments (DoE) identifies robustness ranges for key parameters (e.g., stirring rate: 200–400 rpm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
